molecular formula C11H15N3OS B11741505 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea

3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea

Cat. No.: B11741505
M. Wt: 237.32 g/mol
InChI Key: JZDCGMBBTHTISE-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea is an organic compound with the molecular formula C11H15N3OS It is a thiourea derivative, characterized by the presence of a dimethylamino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea typically involves a multi-step reaction process. One common method includes the reaction of 4-methoxyphenyl isothiocyanate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under ambient temperature conditions, followed by the addition of triethylamine in benzene at 0-5°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

1-(dimethylaminomethylidene)-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C11H15N3OS/c1-14(2)8-12-11(16)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H,13,16)

InChI Key

JZDCGMBBTHTISE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

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